molecular formula C14H21N5O2S B2647083 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 1448044-56-1

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2647083
CAS No.: 1448044-56-1
M. Wt: 323.42
InChI Key: XIJITWAPRYKYSK-UHFFFAOYSA-N
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Description

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, multiple methyl groups, and a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps:

    Formation of the Pyrazole Core: The initial step involves the synthesis of the pyrazole core. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions to form the pyrazole ring.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Methylation: Methyl groups are introduced through alkylation reactions, typically using methyl iodide or dimethyl sulfate in the presence of a base.

    Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This is usually done by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Hydroxylated or carbonyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of more complex chemical entities. Its stability and reactivity profile make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This can disrupt normal cellular processes, leading to therapeutic effects in disease treatment.

Comparison with Similar Compounds

Similar Compounds

    N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1H-pyrazole-4-sulfonamide: Lacks the additional methyl groups, which may affect its reactivity and biological activity.

    N-((5-cyclopropyl-1H-pyrazol-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide: Lacks the methyl group on the pyrazole ring, potentially altering its chemical properties.

Uniqueness

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group and multiple methyl groups can influence its steric and electronic characteristics, making it a valuable compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique features

Properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O2S/c1-9-14(10(2)18(3)16-9)22(20,21)15-8-12-7-13(11-5-6-11)19(4)17-12/h7,11,15H,5-6,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJITWAPRYKYSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2=NN(C(=C2)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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